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Compound of Interest

Compound Name: Goserelin EP Impurity E

Cat. No.: B586828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone

(LHRH) used in the treatment of hormone-responsive cancers such as prostate and breast

cancer. As with any pharmaceutical compound, the control of impurities is a critical aspect of

drug development and manufacturing to ensure safety and efficacy. Goserelin EP Impurity E
is a specified impurity in the European Pharmacopoeia (EP). This technical guide provides a

detailed overview of its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties
Goserelin EP Impurity E is chemically known as Goserelin-(1-8)-peptidyl-L-prolinohydrazide.

[1][2] Its fundamental properties are summarized in the table below. While specific

experimental data for some properties like melting point and specific rotation are not publicly

available, the provided information is based on data from various chemical suppliers and

publications.

Table 1: Physicochemical Properties of Goserelin EP Impurity E
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Property Value Source(s)

Chemical Name
Goserelin-(1-8)-peptidyl-L-

prolinohydrazide
[1][2]

Synonyms des-9-L-proline-goserelin [3]

Molecular Formula C₅₈H₈₃N₁₇O₁₃ [2][4]

Molecular Weight 1226.41 g/mol [2][4]

CAS Number 147688-42-4 [2][4]

Appearance White to off-white powder
Inferred from typical peptide

properties

Solubility

Soluble in water. For

hydrophobic peptides,

dissolution in a small amount

of DMSO followed by dilution

with water is recommended.

[5]

Storage
Long-term storage at 2-8°C is

recommended.

Melting Point Not publicly available

Specific Rotation Not publicly available

Synthesis of Goserelin EP Impurity E
The synthesis of Goserelin EP Impurity E is a complex multi-step process typically involving

solid-phase peptide synthesis (SPPS). A patented method outlines a convergent synthesis

strategy.[3] This approach involves the synthesis of two peptide fragments, which are then

coupled and further modified to yield the final impurity.

A simplified workflow for the synthesis is illustrated in the diagram below.
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Fragment 1 Synthesis (Heptapeptide)

Fragment 2 Synthesis (Dipeptide Resin)

Fragment Coupling and Final Steps
CTC Resin Solid-Phase Peptide Synthesis

(Glp-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu)

Step-wise amino acid coupling

Cleavage from Resin
(e.g., 30% HFIP/DCM)
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Glp-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-OH

Fragment Condensation
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Boc-Pro-PAM Resin Boc Deprotection
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H2N-Arg-Pro-PAM Resin

Hydrazinolysis
(e.g., 85% Hydrazine Hydrate)

Purification
(e.g., Preparative HPLC) Goserelin EP Impurity E

Figure 1. Synthetic workflow for Goserelin EP Impurity E.
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Figure 1. Synthetic workflow for Goserelin EP Impurity E.

Experimental Protocol: Synthesis
The following is a generalized protocol based on the patented synthesis method.[3]

Researchers should consult the original patent for specific reagent quantities and reaction

conditions.

1. Synthesis of Fragment 1 (Glp-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-OH):

Resin: 2-Chlorotrityl chloride (CTC) resin is used as the solid support.

Amino Acid Coupling: The heptapeptide is assembled on the resin using standard Fmoc-

based solid-phase peptide synthesis (SPPS) protocols. Each amino acid is sequentially

coupled after the deprotection of the Fmoc group from the preceding amino acid. Coupling

reagents such as HOBt/DIC are utilized.[3]

Cleavage: The synthesized peptide is cleaved from the resin using a solution of 30%

hexafluoroisopropanol (HFIP) in dichloromethane (DCM).[3]

2. Synthesis of Fragment 2 (H₂N-Arg-Pro-PAM Resin):

Resin: Boc-Pro-PAM resin serves as the starting material.
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Boc Deprotection: The Boc protecting group is removed using a solution of trifluoroacetic

acid (TFA) in DCM (e.g., 50% TFA/DCM).[3]

Coupling: Boc-Arg-OH is coupled to the deprotected proline residue.

Final Deprotection: The Boc group from the arginine residue is removed to yield the

dipeptide resin.

3. Fragment Condensation and Final Steps:

Coupling: The synthesized Fragment 1 is coupled to Fragment 2 on the solid support.

Hydrazinolysis: The resulting peptide is cleaved from the resin and the hydrazide is formed

by treatment with a hydrazine hydrate solution (e.g., 85% hydrazine hydrate in a mixture of

1,4-dioxane and DMF).[3]

Purification: The crude product is purified by preparative high-performance liquid

chromatography (HPLC).

Lyophilization: The purified fractions are lyophilized to obtain the final Goserelin EP
Impurity E as a powder.

Analytical Characterization
The identification and quantification of Goserelin EP Impurity E are typically performed using

chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is essential for the separation and

quantification of Goserelin and its impurities.[6][7] While a specific validated method for

Impurity E is not publicly detailed, a general approach can be outlined.

Table 2: General HPLC Parameters for Goserelin Impurity Profiling
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Parameter Typical Conditions

Column C18, e.g., 4.6 x 150 mm, 5 µm

Mobile Phase A

Aqueous buffer (e.g., phosphate buffer) or water

with an ion-pairing agent (e.g., trifluoroacetic

acid)

Mobile Phase B Acetonitrile

Gradient
A gradient elution is typically used to separate

the main component from its impurities.

Flow Rate 1.0 - 1.5 mL/min

Column Temperature 30 - 40 °C

Detection UV at 220 nm or 280 nm

Injection Volume 10 - 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of impurities.[6] It

provides molecular weight information and fragmentation patterns that can confirm the identity

of Goserelin EP Impurity E.

Table 3: General LC-MS/MS Parameters for Goserelin and its Impurities
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Parameter Typical Conditions

Ionization Mode Electrospray Ionization (ESI), Positive Mode

Precursor Ion (m/z)

For Goserelin, the doubly charged ion [M+2H]²⁺

at m/z 635.6 has been reported.[8] A similar

approach would be used for Impurity E.

Product Ions (m/z)

Fragmentation of the precursor ion provides

characteristic product ions for structural

confirmation. For Goserelin, a major product ion

at m/z 607.6 has been observed.[8]

Collision Energy Optimized to achieve appropriate fragmentation.

The workflow for the analytical characterization of Goserelin EP Impurity E is depicted in the

following diagram.

Goserelin Drug Substance/Product

Sample Preparation
(Dissolution in appropriate solvent)

HPLC Analysis

Separation and Quantification

LC-MS/MS Analysis

Identification and Structural Elucidation

Data Analysis and Comparison
with Reference Standard

Identification and Quantification
of Goserelin EP Impurity E

Figure 2. Analytical workflow for Goserelin EP Impurity E.
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Figure 2. Analytical workflow for Goserelin EP Impurity E.

Spectroscopic Data
Detailed NMR and IR spectra for Goserelin EP Impurity E are not readily available in the

public domain. Characterization would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to

confirm the peptide sequence and the presence of the hydrazide moiety.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amide

bonds, hydroxyl groups, and other functional groups present in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact

molecular weight, and tandem MS (MS/MS) would provide fragmentation data to verify the

amino acid sequence.

Conclusion
Goserelin EP Impurity E is a critical quality attribute in the production of Goserelin. A thorough

understanding of its physicochemical properties, a well-defined synthetic route for its

preparation as a reference standard, and robust analytical methods for its detection and

quantification are essential for ensuring the quality, safety, and efficacy of the final drug

product. While some specific experimental data remains proprietary, this guide provides a

comprehensive overview based on available scientific literature and patents to aid researchers

and drug development professionals in their work with Goserelin and its related impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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